N-(piperidin-4-yl)furan-3-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N-piperidin-4-ylfuran-3-carboxamide |
InChI |
InChI=1S/C10H14N2O2/c13-10(8-3-6-14-7-8)12-9-1-4-11-5-2-9/h3,6-7,9,11H,1-2,4-5H2,(H,12,13) |
InChI Key |
HTNKQDDLABJWRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NC(=O)C2=COC=C2 |
Origin of Product |
United States |
Strategic Patent Filing:a Well Drafted Patent Application is the Cornerstone of a Strong Ip Position. Key Considerations Include:
Broad Claims: The patent should include broad claims that cover not only the specific compounds synthesized but also related derivatives and their potential uses. bailey-walsh.com
Multiple Layers of Protection: A robust patent strategy involves creating multiple layers of protection. This can include patenting the core compound, its various formulations, methods of synthesis, and its use in treating specific diseases. bailey-walsh.com
Global Filing Strategy: In today's global pharmaceutical market, it is important to consider filing for patent protection in key international markets. stratagemipm.co.uk
Chemical Biology Applications and Probe Development Based on N Piperidin 4 Yl Furan 3 Carboxamide
Design and Synthesis of Chemical Probes for Target Validation
The validation of protein targets is a critical step in drug discovery and chemical biology. Chemical probes, which are small molecules designed to interact specifically with a target protein, are invaluable tools for this purpose. The N-(piperidin-4-yl)furan-3-carboxamide scaffold can be elaborated into various types of chemical probes, including affinity-based probes and photoaffinity probes, to identify and study the physiological roles of its interacting proteins.
The design of such probes typically involves the introduction of three key components onto the core scaffold: a recognition element, a reactive group, and a reporter tag. The this compound core itself can serve as the recognition element, providing the binding affinity and selectivity for the target protein. The piperidine (B6355638) nitrogen and the furan (B31954) ring are amenable to substitution, allowing for the strategic placement of reactive and reporter functionalities with minimal disruption to the core's binding properties.
Photoaffinity Probes: Photoaffinity labeling is a powerful technique to covalently link a probe to its target protein upon photoactivation. A common strategy involves incorporating a photoreactive group, such as a diazirine or a benzophenone, into the molecule. For the this compound scaffold, a photoreactive moiety could be introduced, for instance, by acylating the piperidine nitrogen with a linker containing a diazirine group. Additionally, a reporter tag, such as an alkyne or azide (B81097) for subsequent "click chemistry" ligation to a fluorescent dye or biotin (B1667282), can be incorporated into the same linker.
The synthesis of a hypothetical photoaffinity probe derived from this compound could proceed as follows:
Synthesis of the core scaffold: this compound can be synthesized via an amide coupling reaction between furan-3-carboxylic acid and 4-aminopiperidine (B84694). The piperidine nitrogen of the 4-aminopiperidine would likely be protected (e.g., with a Boc group) during the coupling and deprotected afterward.
Introduction of a linker with photoreactive and reporter groups: A linker containing a photoreactive diazirine and a terminal alkyne for click chemistry could be synthesized separately. This linker, activated as a carboxylic acid, would then be coupled to the piperidine nitrogen of the this compound scaffold.
This modular synthesis allows for the creation of a library of probes with different linkers and reporter tags to optimize target engagement and subsequent detection.
Affinity-Based Probes: Affinity-based probes (AfBPs) are designed to bind non-covalently to the target protein with high affinity. These probes are often used in competitive binding assays or for target enrichment. An affinity-based probe based on the this compound scaffold could be designed by attaching a biotin tag via a flexible linker to a position on the scaffold that is not critical for target binding. The piperidine nitrogen is a common site for such modifications.
The table below outlines potential chemical probes based on the this compound scaffold.
| Probe Type | Recognition Element | Reactive Group | Reporter Tag | Potential Application |
| Photoaffinity Probe | This compound core | Diazirine or Benzophenone | Alkyne or Azide (for Click Chemistry) | Covalent labeling and identification of target proteins. |
| Affinity-Based Probe | This compound core | None | Biotin | Target protein enrichment and pull-down experiments. |
| Fluorescent Probe | This compound core | None | Fluorophore (e.g., FITC, Rhodamine) | Visualization of target protein localization in cells. |
Bioconjugation Strategies for this compound Derivatives
Bioconjugation is the process of covalently linking molecules, such as a small molecule probe and a biomolecule (e.g., protein, antibody). For derivatives of this compound, bioconjugation is essential for attaching reporter tags or for linking the molecule to larger carriers for targeted delivery. The choice of bioconjugation strategy depends on the functional groups available on both the this compound derivative and the biomolecule.
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," is a highly efficient and bioorthogonal reaction. nih.gov To utilize this strategy, a derivative of this compound bearing either a terminal alkyne or an azide group is required. As mentioned in the previous section, these functional groups can be introduced via a linker attached to the piperidine nitrogen. The corresponding biomolecule would be functionalized with the complementary reactive partner. This approach is widely used for attaching fluorescent dyes, biotin, or other tags for visualization and detection. sigmaaldrich.com
Amide Bond Formation: The piperidine nitrogen of the this compound scaffold provides a nucleophilic handle that can be used for bioconjugation. For instance, if a biomolecule contains an activated carboxylic acid (e.g., an N-hydroxysuccinimide ester), it can react with the piperidine nitrogen to form a stable amide bond. This is a common method for conjugating small molecules to proteins.
Thiol-Maleimide Chemistry: If a derivative of this compound is synthesized with a maleimide (B117702) group, it can be selectively conjugated to biomolecules containing free thiol groups, such as cysteine residues in proteins. This strategy is highly specific and proceeds under mild conditions.
The following table summarizes potential bioconjugation strategies for this compound derivatives.
| Bioconjugation Reaction | Required Functional Group on Derivative | Required Functional Group on Biomolecule | Linkage Formed |
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne or Azide | Azide or Alkyne | Triazole |
| Amide Bond Formation | Amine (piperidine nitrogen) | Activated Carboxylic Acid (e.g., NHS ester) | Amide |
| Thiol-Maleimide Addition | Maleimide | Thiol (e.g., Cysteine) | Thioether |
Application of this compound as a Core Scaffold for Library Design
The structural features of this compound make it an excellent scaffold for the design and synthesis of compound libraries for high-throughput screening. A scaffold-based library design allows for the systematic exploration of the chemical space around a core structure to identify compounds with desired biological activities.
The this compound scaffold offers at least three points of diversity that can be readily explored:
The Piperidine Nitrogen (R1): The secondary amine of the piperidine ring can be functionalized with a wide variety of substituents through reactions such as acylation, alkylation, and reductive amination.
The Furan Ring (R2): The furan ring can be substituted at various positions, allowing for the introduction of different chemical groups to probe interactions with the target protein. For example, derivatives of furan-3-carboxylic acid with substituents at the 2, 4, or 5 positions can be used in the initial amide coupling reaction.
The Amide Nitrogen (R3): While the parent scaffold has a hydrogen at this position, modifications to the amide linkage itself, though more synthetically challenging, could also be explored.
Diversity-Oriented Synthesis: A diversity-oriented synthesis (DOS) approach can be employed to generate a library of compounds based on the this compound scaffold. This can be achieved using parallel synthesis techniques. For example, a set of diverse furan-3-carboxylic acids can be coupled with a Boc-protected 4-aminopiperidine. After deprotection, the resulting piperidine amides can be further reacted with a variety of aldehydes (via reductive amination) or acyl chlorides to introduce diversity at the piperidine nitrogen.
A hypothetical library synthesis based on this scaffold is outlined below.
| Step | Reaction | Reagents | Point of Diversity Introduced |
| 1 | Amide Coupling | Diverse Furan-3-carboxylic acids, Boc-4-aminopiperidine, Coupling agents (e.g., HATU, EDCI) | R2 (Substituents on the furan ring) |
| 2 | Deprotection | Trifluoroacetic acid (TFA) or HCl | - |
| 3 | Functionalization of Piperidine Nitrogen | Diverse Aldehydes (reductive amination) or Acyl Chlorides (acylation) | R1 (Substituents on the piperidine nitrogen) |
The resulting library of compounds can then be screened against various biological targets to identify novel hits for drug discovery or as tool compounds for chemical biology research. The modular nature of this synthetic approach allows for the rapid generation of a large number of structurally related yet diverse molecules.
Patent Landscape and Intellectual Property Analysis in Academic Research Context
Analysis of Academic Patenting Trends for Related Furan-Carboxamide and Piperidine (B6355638) Scaffolds
The furan-carboxamide and piperidine moieties are prevalent structural motifs in medicinal chemistry, appearing in a wide range of biologically active compounds. arizona.edunih.gov An analysis of the patent landscape reveals that while pharmaceutical companies are the dominant players, academic institutions are increasingly active in patenting novel compounds containing these scaffolds.
Academic patenting in this area tends to focus on several key themes:
Novel Scaffolds and Derivatives: Universities often patent new chemical entities (NCEs) where the furan-carboxamide or piperidine core is functionalized in a novel way to achieve desired biological activity. These patents typically claim the general structure of the compound, its synthesis, and its potential therapeutic applications.
New Therapeutic Uses: A significant trend in academic patenting is the discovery of new uses for existing compounds. This can involve repurposing known drugs or investigational compounds for new indications. google.com
Process Chemistry: Academic labs also contribute to the development of novel and efficient synthetic routes for preparing these complex heterocyclic compounds. These process patents can be highly valuable as they can reduce the cost of manufacturing and make a drug candidate more commercially viable. google.com
Target-Based Discovery: With the advancement of molecular biology and computational chemistry, academic research has become more target-oriented. Many university patents for furan-carboxamide and piperidine derivatives are linked to specific biological targets, such as G-protein coupled receptors (GPCRs), kinases, or ion channels.
The following interactive data table provides a snapshot of representative academic patents and patent applications involving furan-carboxamide and piperidine scaffolds, highlighting the diversity of research and the universities involved.
Interactive Data Table: Representative Academic Patents for Furan-Carboxamide and Piperidine Scaffolds
| Patent/Application Number | Assignee | Title | Key Scaffold(s) | Therapeutic Area (if specified) |
| US5017618A | University of Florida | Labile derivatives of ketone analogs of 3-substituted-1-alkylamino-2-propanols and their use as beta-adrenergic blockers | Piperidine | Cardiovascular |
| US8178509B2 | University of Virginia Patent Foundation | Method to treat sickle cell disease | Piperidine | Hematology |
| US7943622B2 | Cornerstone Therapeutics, Inc. (in-licensed from a university) | Piperazines, pharmaceutical compositions and methods of use thereof | Piperidine | Not specified |
| WO2006023272A1 | University of Virginia Patent Foundation | 2-polycyclic propynyl (B12738560) adenosine (B11128) analogs having a2a agonist activity | Furan (B31954) | Not specified |
Note: This table is illustrative and not exhaustive. The landscape of academic patenting is constantly evolving.
Strategies for Intellectual Property Development from Academic Discoveries
For academic researchers, the path from a novel discovery to a protected intellectual asset requires careful planning and strategic decision-making. The following strategies are essential for developing robust IP from academic discoveries in the field of medicinal chemistry. stratagemipm.co.ukacs.org
Future Research Directions and Opportunities for N Piperidin 4 Yl Furan 3 Carboxamide
Exploration of Novel Synthetic Methodologies for Enhanced Accessibility
The advancement of research on N-(piperidin-4-yl)furan-3-carboxamide and its derivatives is contingent upon the availability of efficient and scalable synthetic routes. While standard amide coupling procedures are applicable, future research should focus on developing more innovative and accessible methodologies.
Key areas for exploration include:
Flow Chemistry: Continuous flow synthesis could offer improved reaction control, higher yields, and enhanced safety, facilitating rapid library generation for structure-activity relationship (SAR) studies.
Biocatalysis: Employing enzymes for the amide bond formation could provide a greener and more selective alternative to traditional chemical reagents, potentially reducing the need for protecting groups and simplifying purification processes.
Microwave-Assisted Synthesis: This technique has been shown to accelerate reactions, such as in the synthesis of novel benzofuran-2-carboxamide (B1298429) ligands, and could be adapted to produce this compound derivatives more efficiently. nih.gov
Development of One-Pot Procedures: Combining multiple synthetic steps into a single operation from readily available starting materials, such as N-Boc-piperidine derivatives, would streamline the synthesis, reduce waste, and lower costs. researchgate.netdtic.mil
The successful development of such methods will be crucial for making this chemical scaffold and its analogs more accessible to the broader research community, thereby accelerating the pace of discovery.
Deeper Mechanistic Investigations into Biological Activity at Molecular and Cellular Levels
A primary objective for future research is to elucidate the biological activity of the this compound scaffold. Initial efforts should involve broad-spectrum screening against a diverse panel of biological targets, including G-protein coupled receptors (GPCRs), kinases, and enzymes, to identify potential therapeutic applications.
Once a biological target is identified, subsequent research should focus on:
Molecular Docking and Simulation: Computational studies can predict the binding mode of the compound within the active site of a target protein, providing insights that can guide the design of more potent and selective analogs. nih.gov
Biochemical and Cellular Assays: In vitro assays are essential to quantify the compound's activity (e.g., IC50 or Ki values) and to understand its functional effects in a cellular context, such as its impact on signaling pathways or cell viability.
X-ray Crystallography: Obtaining a crystal structure of the compound bound to its target can provide atomic-level details of the interaction, offering a precise blueprint for further optimization. nih.gov
Structure-Activity Relationship (SAR) Studies: A systematic exploration of how modifications to the furan (B31954) and piperidine (B6355638) rings affect biological activity will be critical for developing lead compounds with improved pharmacological properties.
For instance, related piperidine-4-carboxamide structures have shown promise as inhibitors of secretory glutaminyl cyclase (sQC), a target in Alzheimer's disease, and as D3 receptor antagonists for neuropsychiatric disorders. nih.govmdpi.com These findings suggest that this compound could serve as a starting point for developing agents targeting similar pathologies.
Application in Advanced Scaffold Design for Target-Specific Ligands
The this compound structure is an ideal starting point for advanced scaffold design and diversification. Its two key components, the piperidine and furan rings, can be independently and systematically modified to optimize interactions with a specific biological target. The piperidine ring is a privileged scaffold in drug design, known for its ability to modulate physicochemical properties and improve pharmacokinetic profiles. researchgate.net
Opportunities for scaffold modification include:
Piperidine N-Substitution: The secondary amine on the piperidine ring is a prime handle for introducing a wide variety of substituents to probe interactions with secondary binding pockets of a target protein, a strategy successfully used in developing potent delta opioid receptor agonists. nih.gov
Furan Ring Modification: The furan ring can be replaced with other aromatic or heteroaromatic systems (a strategy known as scaffold hopping) to modulate electronic properties, metabolic stability, and target affinity. niper.gov.in For example, replacing a furan with a benzofuran (B130515) has been used to develop ligands for sigma receptors. nih.gov
Conformational Constraint: Introducing conformational rigidity into the piperidine ring can enhance binding affinity and selectivity for a specific target.
The table below illustrates how modifications on a similar piperidine carboxamide scaffold have been explored to achieve target specificity.
| Scaffold Modification | Target Class | Example Compound Class | Reference |
| N-aryl piperazine (B1678402) and aryl carboxamide | D3 Receptor Antagonists | Bitopic Ligands for Dopamine Receptors | mdpi.com |
| Substitution on piperidine nitrogen | Delta Opioid Receptor Agonists | Phenolic diaryl amino piperidines | nih.gov |
| Fusion with benzoimidazolone | NLRP3 Inflammasome Inhibitors | 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives | mdpi.com |
This systematic approach to scaffold design will be essential for transforming the basic this compound structure into highly potent and selective ligands for novel therapeutic targets.
Development of Novel Preclinical Models for Mechanistic Studies
Once promising derivatives of this compound with defined biological activity are developed, the next critical step will be to evaluate their efficacy and mechanism of action in relevant preclinical models. The choice of model will depend entirely on the therapeutic area identified during initial screening.
If derivatives show anti-angiogenic properties, as seen in some complex piperidine-4-carboxamide structures, the in vivo chorioallantoic membrane (CAM) assay could be employed. nih.gov
Should the compounds demonstrate activity against CNS targets, rodent models of specific neurological or psychiatric disorders would be necessary to assess in vivo efficacy. nih.gov
For compounds targeting inflammatory pathways, cell-based models using PMA-differentiated THP-1 cells or other relevant immune cells would be appropriate for initial mechanistic studies. mdpi.com
Furthermore, there is a growing emphasis on the "3 Rs" (reduction, refinement, and replacement) in animal research, encouraging the use of alternative methods. frontiersin.org Future research should consider the development and validation of novel in vitro models, such as organ-on-a-chip technology or 3D cell cultures, to better predict human responses and reduce reliance on animal testing.
Collaborative Research Opportunities Across Disciplines
The successful development of this compound from a simple chemical scaffold to a potential clinical candidate will require a multidisciplinary, collaborative effort. The complexity of modern drug discovery necessitates the integration of expertise from various scientific fields.
Key collaborative opportunities include:
Academia-Industry Partnerships: Collaborations between academic researchers focused on fundamental discovery and industry partners with expertise in drug development and commercialization can accelerate the translation of promising findings.
Computational and Experimental Chemistry: A close feedback loop between computational chemists performing in silico modeling and synthetic chemists synthesizing novel analogs is crucial for efficient lead optimization.
Chemistry and Biology: Synthetic chemists must work alongside pharmacologists and cell biologists to design and execute relevant assays, interpret biological data, and understand the molecular mechanisms of action.
Open Science Initiatives: Sharing data and research findings through open science platforms can prevent duplication of effort and foster a more collaborative research environment, potentially speeding up the discovery of new applications for the this compound scaffold.
By fostering these cross-disciplinary collaborations, the research community can fully explore the therapeutic potential of this promising chemical entity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(piperidin-4-yl)furan-3-carboxamide, and how can reaction yields be optimized?
- Methodological Answer: The compound can be synthesized via coupling reactions between furan-3-carboxylic acid derivatives and piperidin-4-amine. A common approach involves activating the carboxylic acid using coupling agents like HATU or EDC/HOBt in DMF or DCM. Optimization may include adjusting stoichiometry (e.g., 1.2:1 acid/amine ratio), temperature (0–25°C), and reaction time (12–24 hrs). Purity is typically confirmed via HPLC (≥98%) .
Q. How should researchers characterize the structural integrity of N-(piperidin-4-yl)furan-3-carboxamide?
- Methodological Answer: Use a combination of NMR to confirm the presence of the furan ring (δ ~7.4–7.6 ppm for protons) and piperidine moiety (δ ~2.5–3.5 ppm for CH groups). Mass spectrometry (ESI-MS or HRMS) verifies molecular weight. X-ray crystallography may resolve stereochemistry if chiral centers are present .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Methodological Answer: Screen for enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays or radiometric methods. For receptor binding, competitive displacement assays with labeled ligands (e.g., -spiperone for dopamine receptors) are recommended. IC values should be calculated using nonlinear regression models (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data observed across different assay systems?
- Methodological Answer: Contradictions may arise from assay conditions (e.g., pH, cofactors) or compound stability. Perform stability studies (HPLC/MS) under assay conditions. Validate target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay). Cross-reference with structural analogs (e.g., benzofuran carboxamides) to identify scaffold-specific liabilities .
Q. What strategies are effective for improving the metabolic stability of N-(piperidin-4-yl)furan-3-carboxamide?
- Methodological Answer: Address metabolic soft spots identified via LC-MS/MS metabolite profiling (e.g., piperidine N-oxidation or furan ring hydroxylation). Introduce electron-withdrawing groups (e.g., fluorine) at vulnerable positions or replace labile motifs (e.g., methyl groups on piperidine). Assess stability in liver microsomes and CYP450 inhibition assays .
Q. How can enantiomeric purity impact pharmacological outcomes, and what chiral resolution methods are applicable?
- Methodological Answer: Enantiomers may exhibit divergent receptor binding (e.g., D3 vs. D2 receptor selectivity). Use chiral HPLC (e.g., Chiralpak AD-H column) or SFC (supercritical fluid chromatography) for resolution. Assign absolute configuration via X-ray crystallography or vibrational circular dichroism (VCD). Test separated enantiomers in functional assays (e.g., cAMP accumulation) .
Q. What computational approaches predict the target engagement profile of this compound?
- Methodological Answer: Perform molecular docking (AutoDock Vina, Glide) against homology models of related receptors (e.g., dopamine D3 receptor). Validate with MD simulations (AMBER, GROMACS) to assess binding stability. Use QSAR models trained on piperidine-carboxamide datasets to predict off-target risks (e.g., hERG inhibition) .
Safety and Handling
Q. What safety precautions are critical when handling N-(piperidin-4-yl)furan-3-carboxamide?
- Methodological Answer: Based on analogs (e.g., N-acetylpiperidin-4-yl benzamides), wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of aerosols; use fume hoods for weighing. Store at 2–8°C under inert gas (Ar/N). Dispose via licensed waste contractors specializing in halogenated organics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
